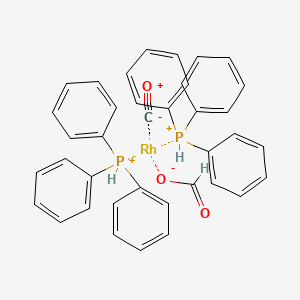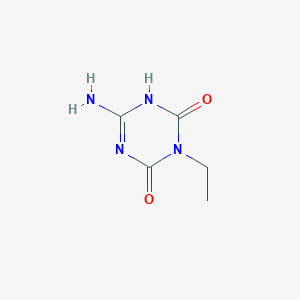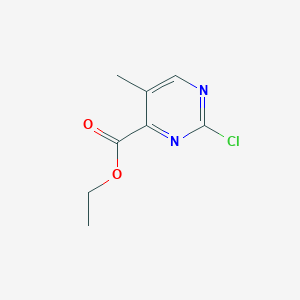
Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. It is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an ethyl ester group at the fourth position of the pyrimidine ring. This compound is known for its applications as an intermediate in pharmaceutical synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-chloro-5-methylpyrimidine-4-carboxylic acid.
Oxidation and Reduction: Oxidized or reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving pyrimidine compounds.
Medicine: The compound is an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro group at the second position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives may interact with enzymes or receptors, modulating their activity and resulting in biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which may further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-5-methylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Differing in the position of the methyl and chloro groups, leading to variations in reactivity and applications.
Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate:
Ethyl 2-chloro-5-ethylpyrimidine-4-carboxylate: The presence of an ethyl group instead of a methyl group influences the compound’s properties and reactivity.
Eigenschaften
IUPAC Name |
ethyl 2-chloro-5-methylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-5(2)4-10-8(9)11-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYBJYPSJDCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
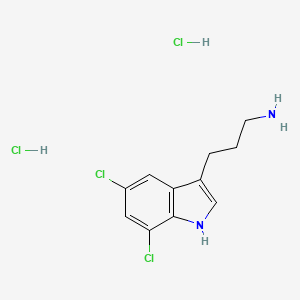
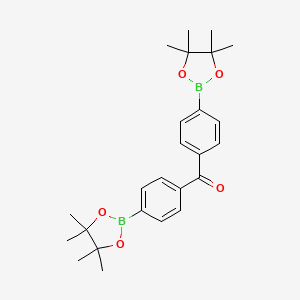
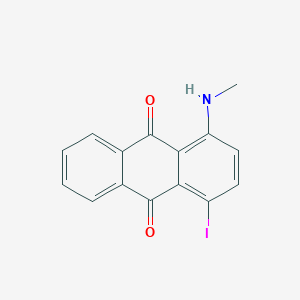
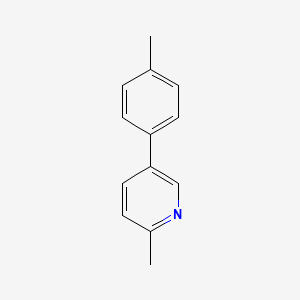
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
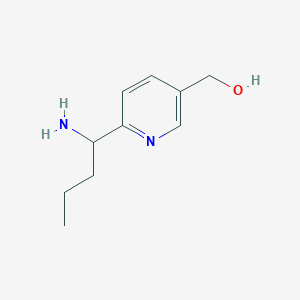



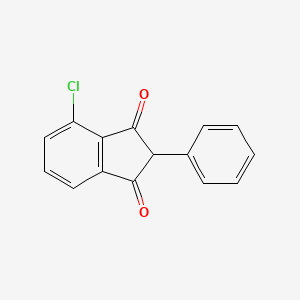
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)

